molecular formula C11H19F2NO2 B8331437 3-Cyclohexylamino-2,2-difluoropropionic acid ethyl ester

3-Cyclohexylamino-2,2-difluoropropionic acid ethyl ester

Cat. No. B8331437
M. Wt: 235.27 g/mol
InChI Key: HTKVNPPZURBEBA-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a mixture of 13.7 g (0.21 g-atom) of zinc powder (325 mesh) and 200 mL of anhydrous tetrahydrofuran was added 20 mL (0.156 mole) of chlorotrimethylsilane in one portion. After stirring for 5 minutes, a solution of 20.4 mL (0.156 mole) of ethyl bromodifluoroacetate in 50 mL of tetrahydrofuran was added dropwise at a rate to maintain the internal temperature below 35 degrees. The mixture was stirred for 30 minutes and then cooled to −10 to 0 degrees. A solution of 40 g (0.174 mole) of benzotriazol-1-ylmethyl-cyclohexylamine in 400 mL of tetrahydrofuran was added dropwise at a rate to maintain the internal temperature at −10 to 0 degrees. After 10 minutes, the reaction mixture was warmed to room temperature, stirred for another 3 hours and then cooled to −10 to 0 degrees. The reaction was quenched by the addition of 200 mL of saturated aqueous sodium bicarbonate, added at a rate to maintain the internal temperature at −10 to 0. The mixture was stirred at room temperature for 10 minutes, then filtered through Celite, washing with 200 mL of ether. The filtrate was extracted twice with 200 mL of ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. 200 mL of hexanes-ether (80:20) was added to the residue, the resulting solid was removed by filtration and the filtrated concentrated under reduced pressure. The residue was distilled under vacuum to give 12.9 g of 3-cyclohexylamino-2,2-difluoropropionic acid ethyl ester as a colorless oil. bp. 85-90 degrees at 1 mm Hg.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.7 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[N:15]1([CH2:24]NC2CCCCC2)[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2N=N1>O1CCCC1.[Zn]>[CH2:11]([O:10][C:8](=[O:9])[C:7]([F:14])([F:13])[CH2:24][NH:15][CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH2:18]1)[CH3:12]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
20.4 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)CNC2CCCCC2
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
13.7 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 35 degrees
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10 to 0 degrees
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature at −10 to 0 degrees
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10 to 0 degrees
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 200 mL of saturated aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature at −10 to 0
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing with 200 mL of ether
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with 200 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
200 mL of hexanes-ether (80:20) was added to the residue
CUSTOM
Type
CUSTOM
Details
the resulting solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(C(CNC1CCCCC1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.